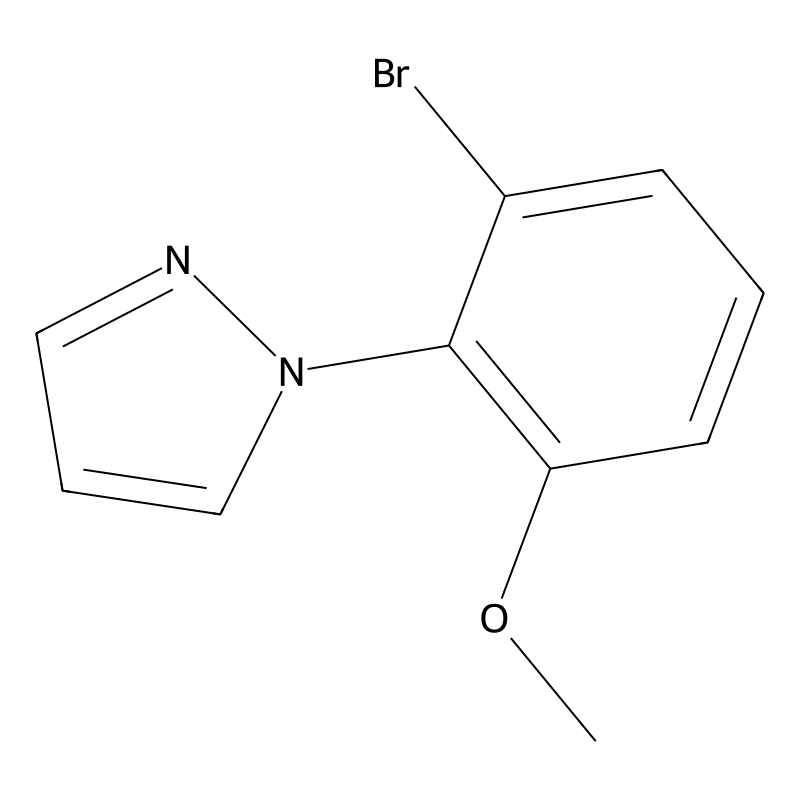

1-(2-bromo-6-methoxyphenyl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Bromo-6-methoxyphenyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring attached to a phenyl group that is further substituted with a bromo and a methoxy group. Its chemical formula is C10H10BrN3O, and it has a CAS number of 2866334-08-7. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and biological properties.

- Substitution Reactions: The bromo group on the phenyl ring can be replaced by nucleophiles such as amines or thiols, allowing for the formation of new compounds.

- Oxidation Reactions: The methoxy group can be oxidized to yield corresponding aldehydes or acids, which can be useful in further synthetic applications.

- Reduction Reactions: Under specific conditions, the pyrazole ring can be reduced to form dihydropyrazoles.

Common reagents for these reactions include sodium azide, potassium permanganate, and sodium borohydride.

The biological activity of 1-(2-bromo-6-methoxyphenyl)-1H-pyrazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit significant pharmacological effects, potentially influencing pathways related to cell growth and apoptosis . The presence of both bromo and methoxy groups enhances its binding affinity and specificity towards these targets, making it a candidate for further pharmacological exploration.

The synthesis of 1-(2-bromo-6-methoxyphenyl)-1H-pyrazole typically involves the following steps:

- Formation of Hydrazone: The reaction begins with the condensation of 2-bromo-6-methoxybenzaldehyde with hydrazine hydrate. This reaction is usually conducted in ethanol under reflux conditions.

- Cyclization: The resulting hydrazone intermediate undergoes cyclization to form the pyrazole ring .

This method provides a straightforward approach to synthesizing the compound, with yields that can be optimized through careful control of reaction conditions.

1-(2-Bromo-6-methoxyphenyl)-1H-pyrazole has potential applications in various fields:

- Medicinal Chemistry: Due to its biological activity, this compound could serve as a lead structure for the development of new therapeutic agents.

- Organic Synthesis: Its reactivity allows it to be used as a building block in the synthesis of more complex molecules .

- Material Science: Its unique properties may also find applications in the development of novel materials.

Studies on the interactions of 1-(2-bromo-6-methoxyphenyl)-1H-pyrazole with biological targets are ongoing. Preliminary findings suggest that it may modulate enzyme activity or receptor function, which could lead to diverse biological effects depending on the target involved . Further research is required to elucidate these mechanisms fully.

Several compounds share structural similarities with 1-(2-bromo-6-methoxyphenyl)-1H-pyrazole. These include:

- 1-(2-Bromo-6-methoxyphenyl)ethanone

- 2-Bromo-6-methoxynaphthalene

- 1-(2-Bromo-6-methoxyphenyl)methanamine

Uniqueness

The uniqueness of 1-(2-bromo-6-methoxyphenyl)-1H-pyrazole lies in its specific combination of substituents on the phenyl ring. The presence of both bromo and methoxy groups significantly influences its chemical reactivity and biological activity compared to similar compounds. This distinct feature makes it particularly valuable for research and potential therapeutic applications.